Azocan-1-yl(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azocan-1-yl(thiophen-2-yl)methanone is a chemical compound that features a unique structure combining an azocane ring and a thiophene ring The azocane ring is an eight-membered nitrogen-containing heterocycle, while the thiophene ring is a five-membered sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azocan-1-yl(thiophen-2-yl)methanone typically involves the condensation of azocane derivatives with thiophene-2-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the azocane and thiophene moieties. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield while minimizing the risk of contamination. The use of high-purity starting materials and solvents is crucial to achieving the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Azocan-1-yl(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Azocan-1-yl(thiophen-2-yl)methanol
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes
Scientific Research Applications
Azocan-1-yl(thiophen-2-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is studied for its potential use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to the electronic properties of the thiophene ring.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Azocan-1-yl(thiophen-2-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The thiophene ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the azocane ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein and lead to the desired biological response.
Comparison with Similar Compounds
Similar Compounds
Azocan-1-yl(5-methylthiophen-2-yl)methanone: Similar structure with a methyl group on the thiophene ring.
Azocan-1-yl(thiophen-3-yl)methanone: Similar structure with the thiophene ring attached at the 3-position.
Azocan-1-yl(furan-2-yl)methanone: Similar structure with a furan ring instead of a thiophene ring.
Uniqueness
Azocan-1-yl(thiophen-2-yl)methanone is unique due to the specific positioning of the thiophene ring at the 2-position, which can influence its electronic properties and reactivity. The combination of the azocane and thiophene rings also provides a distinct scaffold that can be further modified to enhance its biological activity and material properties.
Properties
IUPAC Name |
azocan-1-yl(thiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c14-12(11-7-6-10-15-11)13-8-4-2-1-3-5-9-13/h6-7,10H,1-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUUHPRAABBRTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.